Superior Potentiation of Sulbactam Activity Against Carbapenem-Resistant A. baumannii (CRAb) Compared to Avibactam
In a direct head-to-head in vitro susceptibility study against carbapenem-resistant A. baumannii clinical isolates, the combination of sulbactam with durlobactam (SUL-DUR) demonstrated significantly greater potentiation of sulbactam's antibacterial activity compared to the combination of sulbactam with avibactam (SUL-AVI) [1].
| Evidence Dimension | Median Minimum Inhibitory Concentration (MIC) of sulbactam combination |
|---|---|
| Target Compound Data | Median SUL-DUR MIC = 2 mg/L |
| Comparator Or Baseline | Median SUL-AVI MIC = 16 mg/L |
| Quantified Difference | 8-fold lower median MIC |
| Conditions | Broth microdilution susceptibility testing against a panel of carbapenem-resistant Acinetobacter baumannii clinical isolates |
Why This Matters
An 8-fold lower MIC indicates durlobactam is substantially more effective at restoring sulbactam's potency against CRAb, directly impacting the likelihood of achieving PK/PD targets for clinical cure and reducing the risk of resistance emergence.
- [1] Shields, R. K., et al. (2025). Comparative in vitro activity of sulbactam with avibactam or durlobactam against carbapenem-resistant Acinetobacter baumannii. JAC-Antimicrobial Resistance, 7(3), dlaf098. View Source
